N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine
Description
N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F2N3O/c1-15(17-11-21(22,23)12-17)24-18-7-9-26(10-8-18)13-19-14-27-20(25-19)16-5-3-2-4-6-16/h2-6,14-15,17-18,24H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRLDZPMXGUELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)NC2CCN(CC2)CC3=COC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the difluorocyclobutyl group: This can be achieved through a cyclization reaction involving a suitable precursor, often under conditions that promote the formation of the cyclobutane ring.
Synthesis of the oxazole ring: This step involves the cyclization of a precursor containing the necessary functional groups to form the oxazole ring.
Coupling reactions: The difluorocyclobutyl group and the oxazole ring are then coupled with a piperidine derivative through a series of reactions, such as nucleophilic substitution or amination, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,3-difluorocyclobutyl)ethyl]-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
